molecular formula C12H13N B11913315 Ethylmethylquinoline CAS No. 76602-24-9

Ethylmethylquinoline

Cat. No.: B11913315
CAS No.: 76602-24-9
M. Wt: 171.24 g/mol
InChI Key: UNCNHFIHYIDOIF-UHFFFAOYSA-N
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Description

4-Ethyl-2-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinolines are known for their broad range of applications in medicinal, synthetic organic chemistry, and industrial chemistry. The structure of 4-ethyl-2-methylquinoline consists of a quinoline core with ethyl and methyl substituents at the 4 and 2 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Industrial Production Methods: Industrial production of 4-ethyl-2-methylquinoline typically employs large-scale batch or continuous processes. These methods often utilize catalysts such as montmorillonite K-10, which is a strong and environmentally benign solid acid . Green and sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, are also being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-methylquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using halogens or halogenating agents, and alkylation using alkyl halides.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

4-Ethyl-2-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethyl-2-methylquinoline involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In medicinal applications, it may interact with DNA or proteins, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    2-Methylquinoline: Lacks the ethyl group at the 4 position.

    4-Methylquinoline: Lacks the methyl group at the 2 position.

    Quinoline: The parent compound without any substituents.

Uniqueness: 4-Ethyl-2-methylquinoline is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can enhance its binding affinity to molecular targets and improve its pharmacological properties compared to other quinoline derivatives .

Properties

CAS No.

76602-24-9

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

4-ethyl-2-methylquinoline

InChI

InChI=1S/C12H13N/c1-3-10-8-9(2)13-12-7-5-4-6-11(10)12/h4-8H,3H2,1-2H3

InChI Key

UNCNHFIHYIDOIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC2=CC=CC=C21)C

Origin of Product

United States

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